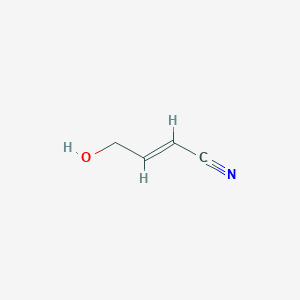

4-Hydroxy-2-butenenitrile

説明

4-Hydroxy-2-butenenitrile (C₄H₅NO) is an unsaturated nitrile characterized by a hydroxy group (-OH) at the 4-position and a nitrile group (-CN) at the 2-position of a butene chain. Its structure, CH₂=CH-C(OH)-CN, combines the reactivity of both the nitrile and hydroxyl functional groups, enabling participation in diverse chemical reactions, including nucleophilic additions, hydrogen bonding, and polymerization. This compound is of interest in organic synthesis and materials science due to its bifunctional nature, which allows for the creation of complex molecules or polymers.

特性

分子式 |

C4H5NO |

|---|---|

分子量 |

83.09 g/mol |

IUPAC名 |

(E)-4-hydroxybut-2-enenitrile |

InChI |

InChI=1S/C4H5NO/c5-3-1-2-4-6/h1-2,6H,4H2/b2-1+ |

InChIキー |

LZJDCFUZEZQGQR-OWOJBTEDSA-N |

異性体SMILES |

C(/C=C/C#N)O |

正規SMILES |

C(C=CC#N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-butenenitrile can be achieved through several methods. One common approach involves the hydrolysis of sinigrin, a glucosinolate found in plants. This process is catalyzed by the enzyme myrosinase, leading to the formation of 4-Hydroxy-2-butenenitrile as one of the degradation products .

Industrial Production Methods: Industrial production methods for 4-Hydroxy-2-butenenitrile are not well-documented in the literature. the enzymatic hydrolysis of glucosinolates, as mentioned above, could be scaled up for industrial applications.

化学反応の分析

Types of Reactions: 4-Hydroxy-2-butenenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.

Major Products Formed:

Oxidation: Oxidation of 4-Hydroxy-2-butenenitrile can lead to the formation of 4-oxo-2-butenenitrile.

Reduction: Reduction typically yields 4-hydroxybutanenitrile.

Substitution: Substitution reactions can produce various halogenated derivatives.

科学的研究の応用

4-Hydroxy-2-butenenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in plant metabolism and defense mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-Hydroxy-2-butenenitrile involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This interaction can lead to the formation of adducts, which may disrupt normal cellular functions and induce apoptosis in cancer cells .

類似化合物との比較

2-Ethyl-2-hydroxybutyronitrile (C₆H₁₁NO)

- Structure : Branched chain with a hydroxyl and nitrile group on the same carbon.

- Key Differences : The ethyl substituent introduces steric hindrance, reducing reactivity in nucleophilic additions compared to 4-Hydroxy-2-butenenitrile’s linear structure.

- Applications : Used in specialty polymer synthesis where steric effects are desirable .

5-Heptyl-2-hydroxybenzonitrile (C₁₄H₁₇NO)

- Structure : Aromatic ring with a hydroxyl and nitrile group, plus a heptyl chain.

- Key Differences : The aromatic system enhances stability but reduces solubility in polar solvents. The heptyl chain increases hydrophobicity, making it suitable for lipid-based drug delivery systems.

- Applications : Explored in surfactant and antimicrobial agent development .

Functional Group Analogs

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde (C₁₁H₁₀O₂)

- Structure : Alkyne-linked hydroxy group and benzaldehyde moiety.

- Key Differences : Replacing the nitrile with an aldehyde (-CHO) shifts reactivity toward condensation reactions (e.g., Schiff base formation) instead of nitrile-specific pathways (e.g., hydrolysis to amides).

- Applications : Primarily used in organic catalysis and fluorescent dye synthesis .

2-(4-(Hydroxymethyl)phenyl)-2-methylpropanoic Acid (C₁₁H₁₃NO₃)

- Structure : Carboxylic acid replaces the nitrile group.

- Key Differences : The carboxylic acid enhances hydrogen-bonding capacity and ionic character, improving water solubility.

- Applications : Investigated for anti-inflammatory and analgesic properties .

Isomers and Positional Variants

2-Methyl-3-butenenitrile (C₅H₇N)

- Structure : Isomer with a methyl group at the 2-position and nitrile at the 3-position.

- Key Differences : The shifted nitrile group alters electron distribution, reducing conjugation with the double bond. This lowers thermal stability compared to 4-Hydroxy-2-butenenitrile.

- Applications : Intermediate in rubber and plasticizer production .

4-Methoxyphenylbutanone (C₁₁H₁₄O₂)

- Structure : Ketone group replaces the nitrile.

- Key Differences: The ketone enables keto-enol tautomerism, offering different reaction pathways (e.g., enolate formation).

- Applications : Key precursor in fragrance and pharmaceutical synthesis .

Data Table: Comparative Analysis of 4-Hydroxy-2-butenenitrile and Analogs

| Compound Name | Molecular Formula | Key Structural Features | Boiling Point (°C) | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 4-Hydroxy-2-butenenitrile | C₄H₅NO | Linear chain, -OH at C4, -CN at C2 | ~180 (estimated) | High polarity, nucleophilic additions | Polymer precursors, drug intermediates |

| 2-Ethyl-2-hydroxybutyronitrile | C₆H₁₁NO | Branched chain, -OH and -CN on same carbon | 210–215 | Steric hindrance slows reactions | Specialty polymers |

| 5-Heptyl-2-hydroxybenzonitrile | C₁₄H₁₇NO | Aromatic ring, heptyl chain | 300–310 | Hydrophobic, stable in nonpolar solvents | Surfactants, antimicrobial agents |

| 2-Methyl-3-butenenitrile | C₅H₇N | Isomeric nitrile, methyl at C2 | 120–125 | Lower conjugation, thermal instability | Rubber additives |

| 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | C₁₁H₁₀O₂ | Alkyne, benzaldehyde | 260–265 | Condensation reactions | Fluorescent dyes |

Research Findings and Implications

- Reactivity: The hydroxyl group in 4-Hydroxy-2-butenenitrile facilitates hydrogen bonding, enhancing solubility in polar solvents like methanol or water. This property is critical for its use in aqueous-phase reactions .

- Biological Potential: Nitriles with hydroxyl groups, such as 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile, exhibit enzyme inhibition properties, suggesting 4-Hydroxy-2-butenenitrile could be explored for similar pharmacological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。